
Pleconaril
概要
説明
準備方法
プレコナリールの合成は、コア構造の調製から始まり、様々な官能基の導入が続く、いくつかのステップを含みます。合成経路には、通常、以下のステップが含まれます。
コア構造の形成: プレコナリールのコア構造は、1,2,4-オキサジアゾール環の形成を含む一連の反応によって合成されます。
官能基の導入: トリフルオロメチル基やイソキサゾール基などの様々な官能基は、アルキル化やアシル化などの反応によってコア構造に導入されます。
プレコナリールの工業生産方法には、これらの合成経路を最適化して、高収率と高純度を実現することが含まれます。 これには、通常、合成の効率を高めるために、連続フロー化学やプロセス集約などの高度な技術が使用されます .
化学反応の分析
Reaction Conditions and Yields
Specific reaction conditions and yields for synthesizing key intermediates :
-
Synthesis of 3-Methyl-4-(pent-4-yn-1-ylthio)benzonitrile 2 from 1 : Reacting 1 with 5-chloro-1-pentyne, potassium carbonate, and potassium iodide in N-methylpyrrolidone at 65 °C for 24 hours resulting in a 69% yield.
-
General procedure for the synthesis of compounds 3 , 9 , 16 , 27a , b , 32 from 2 , 8 , 15 , 25b , 26 , and 31 : Reacting with potassium carbonate and hydroxylamine hydrochloride in absolute ethanol under reflux for 24 hours yielded 92% of compound 3 .
-
General procedure for the synthesis of compounds 4 , 10 , 17 , 28a , b , 33 from 3 , 9 , 16 , 27a,b, or 32 : Dropwise addition of trifluoroacetic anhydride to a pyridine solution at 80–90 °C, yielding 54% of compound 4 .
Bioactivity and Structural Modifications
The impact of structural modifications on the bioactivity of this compound analogs has been investigated :
-
Replacement of an oxygen atom with a sulfur atom in the propyl linker generally leads to a decrease in activity .
-
Derivatives with the S-linker 6a , 6b , and 7 , having COOEt, Me, and CONMe2 groups in the isoxazole ring, respectively, showed IC50 values of 21.0, 15.6, and 18.6 μM, while derivatives with the O-linker, having the same groups in the same position, showed IC50 values of approximately 18.96, 4.6, and 2.76 μM, respectively .
-
Four drug candidates (P1–P4) derived from this compound have shown antiviral activity against CVB3 .
Analytical Methods for Determining this compound Concentrations
This compound concentrations can be determined through various analytical techniques :
-
Gas Chromatography: An early method involved gas chromatography with electron capture detection . This method uses a standard curve of the peak height ratio of the active compound to an internal standard to calculate plasma this compound concentrations .
-
Liquid Chromatography/Mass Spectrometry: A more modern method involves liquid chromatography/mass spectrometry assays. Sample preparation involves adding a labeled internal standard, followed by acetonitrile precipitation and supernatant dilution. Reversed-phase chromatographic separation is then performed, and detection and quantitation are achieved by multiple reaction monitoring .
This compound's Mechanism of Action
This compound functions through a distinct mechanism, targeting the hydrophobic pocket within the VP1 protein of viruses :
-
This compound binds to a hydrophobic pocket in viral protein 1, the major protein making up the capsid of picornaviruses .
-
In enteroviruses, this compound prevents the virus from exposing its RNA. In rhinoviruses, it prevents the virus from attaching to the host cell .
-
The binding of this compound in the hydrophobic pocket induces conformational changes, increasing the rigidity of the virion and decreasing its ability to interact with its receptor .
科学的研究の応用
Treatment of Enteroviral Infections
Pleconaril has demonstrated significant efficacy in treating enteroviral infections, particularly viral meningitis caused by enteroviruses. A randomized, double-blind, placebo-controlled trial showed that this compound reduced the duration and severity of symptoms in patients suffering from enteroviral meningitis. The study indicated that patients receiving this compound had a statistically significant reduction in viral shedding and symptom severity compared to the placebo group .
Table 1: Clinical Efficacy of this compound in Enteroviral Meningitis
Study Reference | Sample Size | Treatment Group | Viral Shedding Reduction | Symptom Severity Reduction |
---|---|---|---|---|
33 | This compound | Yes | Yes | |
181 | This compound | Yes | Yes |
Respiratory Viral Infections
This compound has been extensively studied for its role in treating respiratory infections caused by rhinoviruses. In a phase II clinical trial, this compound significantly reduced the duration of colds and the severity of symptoms associated with rhinovirus infections. Participants treated with this compound exhibited improved clinical outcomes compared to those receiving a placebo .
Table 2: Clinical Outcomes in Respiratory Infections
Study Reference | Sample Size | Treatment Group | Duration of Cold Reduction | Severity Score Reduction |
---|---|---|---|---|
Varies | This compound | Significant | Significant | |
33 | This compound | Significant | Significant |
New-Onset Type 1 Diabetes
Recent studies have explored the use of this compound in preserving residual insulin production in children with new-onset type 1 diabetes. A phase II trial indicated that treatment with this compound, combined with ribavirin, led to better preservation of insulin secretion compared to placebo . This suggests potential applications beyond viral infections, particularly in immunological contexts.
Table 3: Effects of this compound on Insulin Production
Study Reference | Sample Size | Treatment Group | Insulin Secretion Preservation Rate |
---|---|---|---|
87 | This compound + Ribavirin | Higher than placebo |
Case Study 1: Enteroviral Meningitis
In a notable case involving a patient diagnosed with enteroviral meningitis, treatment with this compound resulted in rapid alleviation of symptoms. The patient exhibited a marked decrease in headache and fever within 24 hours of initiating therapy, alongside a significant reduction in viral load as evidenced by PCR testing .
Case Study 2: Rhinovirus Infection
A clinical trial involving adults with experimentally induced rhinovirus infection demonstrated that those treated with this compound experienced a faster resolution of symptoms and reduced nasal viral shedding compared to the control group. This study highlighted the potential for this compound to serve as an effective therapeutic option for acute respiratory infections caused by rhinoviruses .
作用機序
プレコナリールは、ピコルナウイルスのカプシド(殻)を構成する主要なタンパク質であるウイルスタンパク質1の疎水性ポケットに結合することによって、抗ウイルス効果を発揮します . この結合により、ウイルスカプシドは硬く圧縮され、RNAの脱殻が阻害されます。 その結果、ウイルスは宿主細胞に付着して感染することができなくなります . エンテロウイルスでは、プレコナリールはウイルスがRNAを露出するのを防ぎ、ライノウイルスでは、ウイルスが宿主細胞に付着するのを防ぎます .
類似の化合物との比較
プレコナリールは、ピロダビルやバペンダビルなど、ウイルスカプシドを標的とする他の抗ウイルス化合物と似ています . プレコナリールは、その効力と特異性に寄与するユニークな構造的特徴を持っています。 たとえば、プレコナリールのトリフルオロメチル基とイソキサゾール基は、ウイルスカプシドへの結合親和性を高め、ウイルス複製を阻害する効果を高めます .
類似の化合物には、以下のようなものがあります。
ピロダビル: ライノウイルス複製を阻害する、別のカプシド結合性抗ウイルス薬.
バペンダビル: ライノウイルスとエンテロウイルスに対して活性を持つ、カプシド阻害剤.
ベンゾチオフェン誘導体: ウイルスカプシドに結合することによって、ライノウイルス複製を阻害する新規化合物.
プレコナリールの官能基のユニークな組み合わせと、幅広いピコルナウイルスの複製を阻害する能力は、抗ウイルス研究と創薬において貴重な化合物となっています .
類似化合物との比較
Pleconaril is similar to other antiviral compounds that target the viral capsid, such as pirodavir and vapendavir . this compound has unique structural features that contribute to its potency and specificity. For example, the trifluoromethyl and isoxazole groups in this compound enhance its binding affinity to the viral capsid, making it more effective at inhibiting viral replication .
Similar compounds include:
Pirodavir: Another capsid-binding antiviral that inhibits rhinovirus replication.
Vapendavir: A capsid inhibitor with activity against rhinoviruses and enteroviruses.
Benzothiophene derivatives: Novel compounds that inhibit rhinovirus replication by binding to the viral capsid.
This compound’s unique combination of functional groups and its ability to inhibit a broad range of picornaviruses make it a valuable compound in antiviral research and drug development .
生物活性
Pleconaril is a novel antiviral agent that primarily targets human picornaviruses, including rhinoviruses and enteroviruses. It functions by inhibiting viral replication through a unique mechanism that involves binding to the viral capsid protein, specifically the VP1 protein, which is crucial for viral attachment and uncoating. This article delves into the biological activity of this compound, summarizing its efficacy, safety, and clinical applications based on diverse research findings.
This compound operates by integrating into a hydrophobic pocket within the VP1 protein of picornaviruses. This interaction disrupts key processes such as:
- Viral Attachment : Prevents the virus from attaching to cellular receptors.
- Uncoating : Blocks the release of viral RNA into the host cell cytoplasm.
- Virus Assembly : Interferes with the assembly of new virions, thereby reducing infectivity .
Clinical Studies
Numerous clinical studies have demonstrated the efficacy of this compound in treating infections caused by picornaviruses. Below is a summary of key findings:
- Study Population : In a randomized controlled trial involving 2,096 participants, this compound significantly reduced the duration and severity of colds caused by picornaviruses. The median duration of illness was reduced by approximately one day in this compound-treated patients compared to placebo .
- Viral Shedding : In cases of coxsackievirus A21 infections, this compound treatment resulted in significant reductions in viral shedding and associated illness measures .
Table 1: Efficacy Summary from Clinical Trials
Study Type | Sample Size | Efficacy Rate | Duration Reduction (Days) |
---|---|---|---|
Randomized Controlled Trial | 2096 | 65% infected | 1 |
Compassionate Use (Enterovirus) | 38 | 78% clinical response | N/A |
Coxsackievirus A21 Infection | Not specified | Significant reduction in viral shedding | N/A |
Safety Profile
This compound has been generally well tolerated among patients. Common adverse effects include:
- Headache
- Diarrhea
- Nausea
Most reported adverse events were mild to moderate in severity, with serious adverse events being rare .
Table 2: Adverse Events Reported
Adverse Event | Frequency (%) |
---|---|
Headache | 10 |
Diarrhea | 8 |
Nausea | 7 |
Serious Events | <1 |
Case Study 1: Vaccine-Acquired Poliovirus
A notable case involved an immunodeficient infant who developed vaccine-associated poliovirus infection. This compound was administered at escalating doses and successfully cleared the virus from both serum and cerebrospinal fluid within days. The patient showed no development of resistance to this compound during treatment .
Case Study 2: Enterovirus Meningoencephalitis
In a cohort of patients with chronic enterovirus meningoencephalitis treated with this compound on a compassionate basis, a majority exhibited clinical improvement. This included neurological recovery in previously healthy individuals presenting with acute enterovirus infections .
特性
IUPAC Name |
3-[3,5-dimethyl-4-[3-(3-methyl-1,2-oxazol-5-yl)propoxy]phenyl]-5-(trifluoromethyl)-1,2,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O3/c1-10-7-13(16-22-17(27-24-16)18(19,20)21)8-11(2)15(10)25-6-4-5-14-9-12(3)23-26-14/h7-9H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOXLKOJHVFTRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCC2=CC(=NO2)C)C)C3=NOC(=N3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8057649 | |
Record name | Pleconaril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8057649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Pleconaril binds to a hydrophobic pocket in viral protein 1, the major protein which makes up the capsid (shell) of picornaviruses. This renders the viral capsid rigid and compressed and prevents the uncoating of its RNA. As a result, the virus is stopped from attaching to the host cell and causing infection. | |
Record name | Pleconaril | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05105 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
153168-05-9 | |
Record name | Pleconaril | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153168-05-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pleconaril [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153168059 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pleconaril | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05105 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pleconaril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8057649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,4-Oxadiazole, 3-[3,5-dimethyl-4-[3-(3-methyl-5-isoxazolyl)propoxy]phenyl]-5-(trifluoromethyl)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PLECONARIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H4570Q89D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。